

# Physical and chemical properties of 1-(3-Ethynylphenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647

[Get Quote](#)

## An In-depth Technical Guide to 1-(3-Ethynylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(3-Ethynylphenyl)ethanone**, a substituted aromatic ketone, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive ethynyl group and a ketone moiety, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The ethynyl group can participate in various coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and click reactions, enabling the introduction of diverse substituents. The ketone functionality can be modified through reactions like reductions, oxidations, and condensations to create a variety of derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of **1-(3-Ethynylphenyl)ethanone**, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic characterization.

## Chemical and Physical Properties

A summary of the key physical and chemical properties of **1-(3-Ethynylphenyl)ethanone** is provided below. It is important to note that while some properties have been experimentally

determined, others are predicted values and should be used with caution.

Table 1: Identifiers and Basic Properties of **1-(3-Ethynylphenyl)ethanone**

Property	Value	Source
CAS Number	139697-98-6	N/A
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O	N/A
Molecular Weight	144.17 g/mol	N/A
IUPAC Name	1-(3-ethynylphenyl)ethanone	N/A
Physical Form	Solid	N/A
Storage Temperature	Inert atmosphere, room temperature	N/A

Table 2: Predicted Physical Properties of **1-(3-Ethynylphenyl)ethanone**

Property	Predicted Value	Source
Melting Point	45-50 °C	N/A
Boiling Point	255.6 ± 23.0 °C at 760 mmHg	N/A
Density	1.10 ± 0.1 g/cm <sup>3</sup>	N/A
pKa	16.56 ± 0.10	N/A
LogP	2.15	N/A

## Experimental Protocols

### Synthesis of **1-(3-Ethynylphenyl)ethanone** via Sonogashira Coupling

A common and effective method for the synthesis of **1-(3-Ethynylphenyl)ethanone** is the Sonogashira coupling reaction between an aryl halide (3-bromoacetophenone) and a terminal alkyne (ethynyltrimethylsilane), followed by deprotection of the silyl group.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Reaction Scheme:****Materials:**

- 3-Bromoacetophenone
- Ethynyltrimethylsilane
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Base (e.g., triethylamine ( $\text{Et}_3\text{N}$ ) or diisopropylamine (DIPA))
- Solvent (e.g., tetrahydrofuran (THF) or toluene)
- Deprotecting agent (e.g., potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF))
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

**Procedure:**

- Coupling Reaction:
  - To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoacetophenone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).
  - Add the solvent (e.g., THF or toluene) and the base (e.g.,  $\text{Et}_3\text{N}$ , 2-3 eq).
  - To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.

- Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Work-up:
  - Filter the reaction mixture through a pad of celite to remove the catalyst.
  - Concentrate the filtrate under reduced pressure.
  - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo to obtain the crude trimethylsilyl-protected product.
- Deprotection:
  - Dissolve the crude protected alkyne in a suitable solvent (e.g., methanol or THF).
  - Add the deprotecting agent (e.g., a catalytic amount of potassium carbonate for methanolysis or one equivalent of TBAF for fluoride-mediated deprotection).
  - Stir the reaction at room temperature and monitor its completion by TLC.
  - Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
  - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification:
  - Purify the crude **1-(3-ethynylphenyl)ethanone** by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

## Spectroscopic Data

Detailed experimental spectroscopic data for **1-(3-Ethynylphenyl)ethanone** is not readily available in the public domain. However, based on the analysis of similar compounds, the expected spectral characteristics are outlined below. Researchers should perform their own spectral analysis for confirmation.

Table 3: Expected Spectroscopic Data for **1-(3-Ethynylphenyl)ethanone**

Spectroscopy	Expected Peaks/Signals
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~8.1-7.4 (m, 4H, Ar-H), δ ~3.1 (s, 1H, ≡C-H), δ ~2.6 (s, 3H, -C(O)CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~197 (C=O), δ ~138-128 (Ar-C), δ ~83 (Ar-C≡), δ ~78 (≡C-H), δ ~27 (-CH <sub>3</sub> )
IR (KBr, cm <sup>-1</sup> )	~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch)
Mass Spec. (EI)	m/z 144 (M <sup>+</sup> ), 129 (M <sup>+</sup> - CH <sub>3</sub> ), 101 (M <sup>+</sup> - COCH <sub>3</sub> )

## Reactivity and Potential Applications

The dual functionality of **1-(3-Ethynylphenyl)ethanone** makes it a versatile intermediate in organic synthesis.

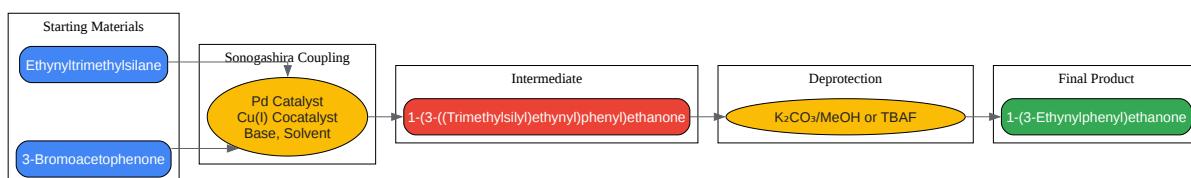
- Ethynyl Group Reactions: The terminal alkyne can undergo a variety of transformations, including:
  - Sonogashira and other cross-coupling reactions: To form more complex aryl or vinyl alkynes.[1][2][3]
  - Click Chemistry (Huisgen cycloaddition): To synthesize triazole-containing compounds.
  - Hydration: To form the corresponding methyl ketone.

- Reduction: To yield the corresponding alkene or alkane.
- Ketone Group Reactions: The ketone moiety can be modified through:
  - Reduction: To form the corresponding secondary alcohol.
  - Oxidation (e.g., Baeyer-Villiger oxidation): To form an ester.
  - Condensation reactions (e.g., Aldol or Claisen-Schmidt): To form  $\alpha,\beta$ -unsaturated ketones (chalcones).

These potential reactions open up pathways to a wide array of complex molecules with potential applications in the development of pharmaceuticals and functional organic materials.

## Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for **1-(3-Ethynylphenyl)ethanone**.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-(3-Ethynylphenyl)ethanone**.

## Conclusion

**1-(3-Ethynylphenyl)ethanone** is a valuable and versatile building block in organic chemistry. While detailed experimental data on its physical properties are limited, its synthesis via Sonogashira coupling is well-established. The presence of both an ethynyl and a ketone functional group provides multiple avenues for further chemical modification, making it a key intermediate for the synthesis of a wide range of more complex organic molecules for various research applications. This guide provides a foundational understanding of this compound for researchers and scientists in the field.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. To cite this document: BenchChem. [Physical and chemical properties of 1-(3-Ethynylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148647#physical-and-chemical-properties-of-1-3-ethynylphenyl-ethanone]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)